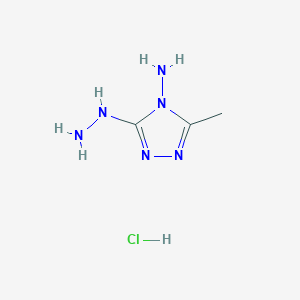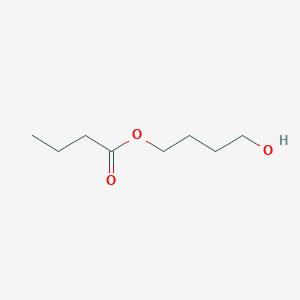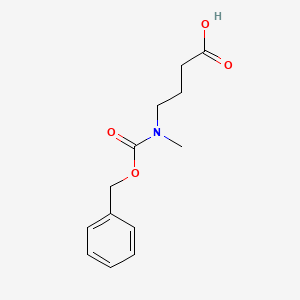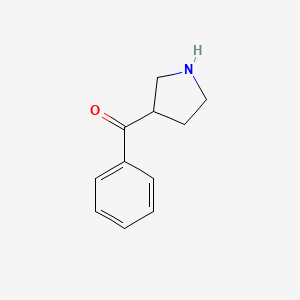
(3-(Piperidin-1-yl)phenyl)boronic acid
Vue d'ensemble
Description
“(3-(Piperidin-1-yl)phenyl)boronic acid” is a chemical compound with the molecular formula C11H16BNO2 and a molecular weight of 205.06 . It is a white to off-white solid and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
While specific synthesis methods for “(3-(Piperidin-1-yl)phenyl)boronic acid” were not found, there are general methods for the synthesis of piperazine derivatives, which include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .Molecular Structure Analysis
The molecular structure of “(3-(Piperidin-1-yl)phenyl)boronic acid” consists of a boronic acid group attached to a phenyl ring, which is further connected to a piperidin-1-yl group .Physical And Chemical Properties Analysis
“(3-(Piperidin-1-yl)phenyl)boronic acid” is a white to off-white solid . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Drug Synthesis and Design
(3-(Piperidin-1-yl)phenyl)boronic acid: is a valuable building block in the synthesis of pharmaceuticals. Its piperidine moiety is a common feature in many drugs, contributing to a wide range of pharmacological activities . The boronic acid group also offers versatility in cross-coupling reactions, which are pivotal in constructing complex drug molecules.
Sensing Applications
This compound has potential applications in the development of sensors. Boronic acids can form complexes with diols and Lewis bases, making them suitable for detecting various biological and chemical substances . This property can be harnessed to create sensors for glucose levels in diabetes management or environmental monitoring of pollutants.
Biological Labelling and Protein Manipulation
The boronic acid moiety can interact with cis-diols present on the surface of cells or within proteins. This interaction can be used for biological labelling, enabling researchers to track biological processes in real-time. Additionally, it can be employed in protein manipulation and modification, providing insights into protein function and interaction .
Neutron Capture Therapy
Boronic acids and their derivatives are explored as boron carriers in neutron capture therapy, a targeted cancer treatment method. The boron atoms capture neutrons and undergo fission, selectively destroying cancer cells while sparing healthy tissue .
Anticancer Agents
Piperidine derivatives, including those with boronic acid groups, have shown promise as anticancer agents. They can interfere with cancer cell proliferation and may be used in the development of new chemotherapy drugs .
Antimicrobial and Antifungal Applications
The structural features of piperidine and boronic acid moieties contribute to antimicrobial and antifungal properties. These compounds can be designed to target specific pathogens, offering a new avenue for treating infections .
Analgesic and Anti-inflammatory Drugs
Compounds with piperidine structures are known to exhibit analgesic and anti-inflammatory effects. The boronic acid group can enhance these properties, leading to the development of new pain relief medications .
Neurological Disorders Treatment
Piperidine derivatives are being investigated for their potential in treating neurological disorders such as Alzheimer’s disease and schizophrenia. The boronic acid group could improve the delivery and efficacy of these compounds in the brain .
Propriétés
IUPAC Name |
(3-piperidin-1-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2/c14-12(15)10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9,14-15H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXVWJCIIFBENM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591925 | |
| Record name | [3-(Piperidin-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Piperidin-1-yl)phenyl)boronic acid | |
CAS RN |
634905-21-8 | |
| Record name | [3-(Piperidin-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















